
1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride is a chemical compound that belongs to the oxazole family. Oxazoles are heterocyclic compounds containing an oxygen and nitrogen atom in a five-membered ring. This particular compound is characterized by the presence of a bromine atom at the 4th position and a methyl group at the 5th position of the oxazole ring, along with a methanamine group. The hydrochloride salt form enhances its solubility in water, making it more suitable for various applications.
Preparation Methods
The synthesis of 1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride typically involves several steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through various methods, including the cyclization of appropriate precursors. One common method involves the reaction of α-haloketones with amides or amidines under acidic or basic conditions.
Methylation: The methyl group at the 5th position can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Methanamine Introduction: The methanamine group can be introduced through reductive amination of the corresponding aldehyde or ketone precursor.
Formation of Hydrochloride Salt: Finally, the hydrochloride salt is formed by reacting the free base with hydrochloric acid.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
Chemical Reactions Analysis
1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form oxazole N-oxides or reduction to form corresponding amines or alcohols.
Condensation Reactions: The methanamine group can participate in condensation reactions with aldehydes or ketones to form imines or Schiff bases.
Common reagents used in these reactions include bromine, N-bromosuccinimide, methyl iodide, dimethyl sulfate, and various reducing agents like sodium borohydride or lithium aluminum hydride. Major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of bioactive molecules with potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory agents.
Biological Studies: The compound is used in studies to understand the biological activity of oxazole derivatives and their interactions with biological targets.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex organic molecules and heterocycles.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the oxazole ring and the bromine atom can enhance its binding affinity and specificity towards certain biological targets. The methanamine group can also participate in hydrogen bonding and electrostatic interactions, further influencing its activity.
Comparison with Similar Compounds
1-(4-Bromo-5-methyl-1,2-oxazol-3-yl)methanamine hydrochloride can be compared with other oxazole derivatives, such as:
Aleglitazar: An antidiabetic agent with a similar oxazole core.
Ditazole: A platelet aggregation inhibitor.
Mubritinib: A tyrosine kinase inhibitor.
Oxaprozin: A COX-2 inhibitor.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C5H8BrClN2O |
|---|---|
Molecular Weight |
227.49 g/mol |
IUPAC Name |
(4-bromo-5-methyl-1,2-oxazol-3-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C5H7BrN2O.ClH/c1-3-5(6)4(2-7)8-9-3;/h2,7H2,1H3;1H |
InChI Key |
RFEVOCVLWAZHCU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NO1)CN)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


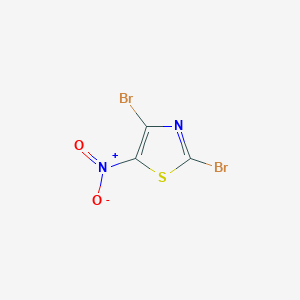
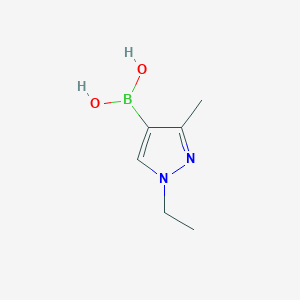
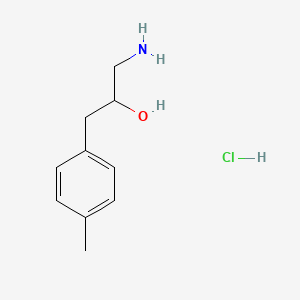
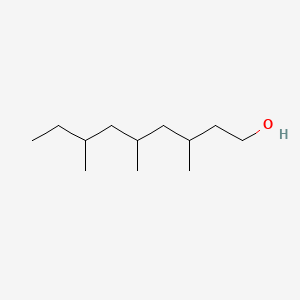
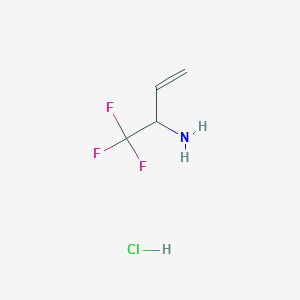
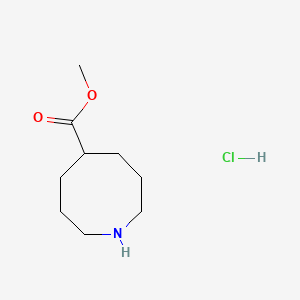
amine hydrochloride](/img/structure/B13471411.png)
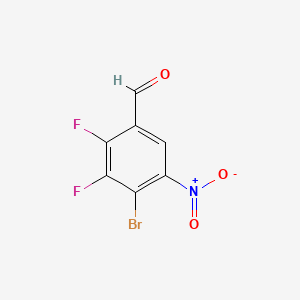

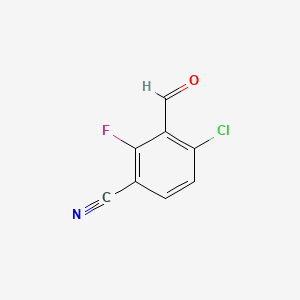
![4-[4-(difluoromethyl)-4H-1,2,4-triazol-3-yl]aniline](/img/structure/B13471433.png)
![rac-(1r,3r)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-1-(3-fluorophenyl)cyclobutane-1-carboxylic acid](/img/structure/B13471446.png)
![tert-butyl N-{2-[5-(fluorosulfonyl)thiophen-2-yl]ethyl}carbamate](/img/structure/B13471447.png)
![rac-tert-butyl (2R,5R)-2-amino-6-azaspiro[4.5]decane-6-carboxylate](/img/structure/B13471448.png)
